
5,8-Quinazolinedione, 2-(2-ethoxyphenyl)-4-methyl-6-(phenylamino)-
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Overview
Description
5,8-Quinazolinedione, 2-(2-ethoxyphenyl)-4-methyl-6-(phenylamino)- is a useful research compound. Its molecular formula is C23H19N3O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Q & A
Q. What are the recommended synthetic routes for 5,8-quinazolinedione derivatives, and how can reaction conditions be optimized for higher yields?
Basic
The synthesis of 5,8-quinazolinedione derivatives typically involves cyclocondensation of substituted thiosemicarbazides with chloroacetic acid in a mixed solvent system (e.g., DMF and acetic acid) under reflux. For example, a general protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and oxo-compounds (e.g., aldehydes/ketones) at molar ratios of 1:1:2:3 for 2 hours . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
- Catalysis : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization.
- Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures improves purity.
Advanced
- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps). Substituents like ethoxyphenyl (electron-donating) reduce the HOMO-LUMO gap by ~0.5 eV compared to unsubstituted quinazolinediones, enhancing reactivity in charge-transfer interactions .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The phenylamino group may form π-π stacking with aromatic residues, while the ethoxy moiety participates in hydrophobic pockets .
Advanced
- LC-HRMS : Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) to separate degradation products. Monitor for hydrolyzed fragments (e.g., loss of ethoxy group, m/z Δ = -73).
- Stability Studies : Incubate at 37°C in PBS (pH 7.4) for 72 hours. For similar compounds, t½ ≈ 12 hours .
- Mass Imaging : MALDI-TOF can localize degradation in tissue sections, revealing site-specific instability.
Properties
CAS No. |
61416-85-1 |
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Molecular Formula |
C23H19N3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
6-anilino-2-(2-ethoxyphenyl)-4-methylquinazoline-5,8-dione |
InChI |
InChI=1S/C23H19N3O3/c1-3-29-19-12-8-7-11-16(19)23-24-14(2)20-21(26-23)18(27)13-17(22(20)28)25-15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 |
InChI Key |
IFAPADBRVUQLEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)C(=O)C=C(C3=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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